2-Fluorocyclohex-2-en-1-ol
Description
Significance of Organofluorine Chemistry in Modern Synthesis
Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This is due to the unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the C-F bond. These modifications can lead to enhanced metabolic stability, increased lipophilicity, and specific conformational preferences, which are highly desirable traits in various applications.
In pharmaceuticals, approximately a quarter of all commercial drugs contain at least one fluorine atom, including blockbuster medications for depression, high cholesterol, and bacterial infections. nih.gov The strategic placement of fluorine can improve a drug's efficacy, bioavailability, and half-life. uniovi.esescholarship.org Similarly, in agrochemicals, fluorinated compounds are crucial components of many modern herbicides, pesticides, and fungicides, offering improved potency and stability. nih.gov The influence of organofluorine chemistry also extends to materials science, with the development of fluoropolymers like Teflon®, advanced liquid crystals, and specialized solvents. rsc.org The synthesis of these valuable molecules often relies on the use of fluorinated building blocks or late-stage fluorination reactions, making the development of new synthetic methodologies a vibrant area of research. escholarship.orgchimia.ch
Importance of Allylic Alcohols as Synthetic Intermediates
Allylic alcohols are a highly versatile class of organic compounds characterized by a hydroxyl group attached to a carbon atom adjacent to a double bond. This structural motif makes them valuable intermediates in a vast array of chemical transformations. The double bond can undergo various addition reactions, while the hydroxyl group can be a target for substitution, oxidation, or can direct the stereochemistry of nearby reactions.
These compounds are key building blocks for synthesizing complex natural products, pharmaceuticals, and other fine chemicals. researchgate.net Transformations involving allylic alcohols include:
Sharpless Asymmetric Epoxidation: A reliable method for creating chiral epoxides from allylic alcohols.
Directed Hydrogenation: Where the hydroxyl group directs a metal catalyst to one face of the molecule, controlling the stereochemical outcome.
Allylic Substitution Reactions: The hydroxyl group can be converted into a good leaving group, allowing for the introduction of various nucleophiles. ucla.edu
Rearrangements: Such as the Claisen and Overman rearrangements, which form new carbon-carbon bonds.
The development of catalytic, asymmetric methods to synthesize chiral allylic alcohols has been a significant focus of modern organic synthesis, further highlighting their importance as chiral synthons. researchgate.net
Structural Context of 2-Fluorocyclohex-2-en-1-ol within Fluorinated Cyclic Systems
This compound belongs to the family of fluorinated cyclic systems, specifically a monofluorinated allylic alcohol built on a cyclohexene (B86901) scaffold. The introduction of a fluorine atom into a cyclohexene ring significantly influences its conformational behavior and reactivity. In fluorinated cyclohexanes, the fluorine atom's preference for an axial or equatorial position is a subject of detailed study, governed by a balance of steric hindrance and stereoelectronic effects like hyperconjugation. ualberta.cad-nb.info For instance, the axial conformation of fluorocyclohexane (B1294287) is known to be less stable than the equatorial one. ualberta.ca
In the case of this compound, the fluorine is attached to a vinyl carbon (a C=C double bond), which imposes a planar geometry on that part of the ring. The key structural considerations are the conformation of the six-membered ring (likely a half-chair) and the relative orientation of the hydroxyl group (pseudo-axial or pseudo-equatorial). The presence of the electronegative fluorine atom can influence the electronic properties of the adjacent double bond and the allylic carbon bearing the hydroxyl group. Studies on related 2-halocyclohexanones have shown that an axial fluorine atom can be stabilized by attractive interactions with the carbonyl group, a phenomenon that might have parallels in the allylic alcohol. rsc.org The interplay between the fluorine atom, the double bond, and the alcohol functionality makes this molecule a unique substrate for stereoselective transformations.
Hypothetical and Inferred Data for this compound
Direct experimental data for this compound is scarce in publicly available literature. However, we can infer its properties and potential synthetic routes based on well-established chemical principles and data from its non-fluorinated analog, cyclohex-2-en-1-ol, and related fluorinated compounds.
Table 1: Comparison of Physical Properties
This interactive table compares the known properties of the parent compound, cyclohex-2-en-1-ol, with the predicted properties for this compound.
| Property | Cyclohex-2-en-1-ol (Parent) | This compound (Predicted) | Reference/Basis |
| Molecular Formula | C₆H₁₀O | C₆H₉FO | - |
| Molecular Weight | 98.14 g/mol | 116.13 g/mol | Calculated |
| Boiling Point | 164-166 °C | Expected to be similar or slightly lower | chemicalbook.com / General trends |
| Density | ~1 g/mL | Expected to be slightly higher (>1 g/mL) | chemicalbook.com / Effect of fluorine |
| Refractive Index (n²⁰/D) | ~1.487 | Expected to be slightly lower | chemicalbook.com / Effect of fluorine |
| Acidity (pKa of OH) | ~15-16 | Expected to be lower (more acidic) | Inductive effect of F |
Research Findings on Related Compounds and Synthetic Strategies
While specific research on this compound is limited, several synthetic strategies for analogous compounds provide a blueprint for its potential preparation.
Potential Synthetic Routes
Allylic Fluorination of Cyclohexenol (B1201834): A direct approach would involve the C-H fluorination of cyclohexene. Palladium-catalyzed allylic C-H fluorination has been demonstrated for simple olefins using nucleophilic fluoride (B91410) sources. ucla.edu
Fluorination of Allylic Alcohols: The reaction of cyclohex-2-en-1-ol with an electrophilic fluorinating agent like Selectfluor or a nucleophilic agent like DAST could potentially yield a mixture of regioisomeric allylic fluorides, including the target compound. researchgate.netresearchgate.net
Reduction of a Fluorinated Ketone: A common strategy involves the reduction of an α-fluorinated enone. For example, 2-fluorocyclohex-2-en-1-one could be synthesized and then reduced to the desired allylic alcohol using a reducing agent like sodium borohydride.
Diels-Alder Reaction: A powerful method for constructing the cyclohexene ring system involves the [4+2] cycloaddition between a diene and a dienophile. Using a fluorinated diene (e.g., 1-fluorobuta-1,3-diene) or a fluorinated dienophile could assemble the core structure. nih.govrsc.orgrsc.org
Table 2: Summary of Potential Synthetic Methods
This table outlines plausible methods for the synthesis of this compound based on established literature for similar transformations.
| Method | Precursors | Reagents/Catalyst | Key Features | Reference for Analogy |
| Electrophilic Fluorination | Cyclohex-2-en-1-ol | Selectfluor | May lead to a mixture of isomers. | researchgate.net |
| Nucleophilic Fluorination | Cyclohex-2-en-1-ol | DAST | Can proceed via an SNi' mechanism, potentially offering regioselectivity. | researchgate.net |
| Ketone Reduction | 2-Fluorocyclohex-2-en-1-one | NaBH₄, CeCl₃ (Luche reduction) | A standard and often high-yielding transformation. | General methodology |
| Diels-Alder Cycloaddition | 1-Fluorobuta-1,3-diene + Acrolein | Heat or Lewis Acid | Builds the fluorinated ring system directly. | nih.govrsc.org |
| Palladium-Catalyzed Fluorination | Allylic chlorides/carbonates | Pd(0) catalyst + AgF | Allows for asymmetric synthesis with appropriate chiral ligands. | ucla.edu |
Structure
3D Structure
Properties
IUPAC Name |
2-fluorocyclohex-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO/c7-5-3-1-2-4-6(5)8/h3,6,8H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACYSMUTAOHXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C(C1)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Fluorocyclohex 2 En 1 Ol and Analogues
Enantioselective and Diastereoselective Approaches
The creation of specific stereoisomers of 2-fluorocyclohex-2-en-1-ol requires sophisticated synthetic strategies that can control the spatial arrangement of atoms.
Asymmetric Hydrogenation of Fluorinated Precursors
Asymmetric hydrogenation of α-fluoro-α,β-unsaturated ketones represents a direct and efficient route to chiral fluorinated allylic alcohols. This method relies on the use of a chiral catalyst to selectively deliver hydrogen to one face of the double bond of a prochiral substrate, 2-fluorocyclohex-2-en-1-one. While this specific transformation is a logical synthetic step, detailed research findings on the asymmetric hydrogenation of 2-fluorocyclohex-2-enone to produce this compound are not extensively documented in the reviewed literature. However, the principle has been demonstrated with other fluorinated substrates. For instance, iridium complexes with chiral N,P ligands have been successfully employed for the asymmetric hydrogenation of various functionalized fluoroalkenes, achieving high enantioselectivities. These systems often address the challenge of potential defluorination, which can be a significant side reaction. The success of these related hydrogenations suggests that a similar approach, likely employing a rhodium or iridium catalyst with a suitable chiral phosphine (B1218219) ligand, could be developed for the enantioselective synthesis of this compound from its corresponding ketone.
Chiral Catalyst-Mediated Fluorination of Allylic Alcohols
A powerful strategy for the synthesis of chiral this compound involves the direct enantioselective fluorination of a non-fluorinated precursor, cyclohex-2-en-1-ol. Chiral phosphoric acids have emerged as highly effective catalysts for this transformation, operating via a chiral anion phase-transfer mechanism. unizar.esacs.orgnih.govnih.gov In this approach, an in-situ-formed boronate ester of the allylic alcohol acts as a directing group. unizar.esacs.orgnih.govnih.gov The chiral phosphate (B84403) anion then pairs with an electrophilic fluorine source, such as Selectfluor®, and delivers the fluorine atom to one face of the double bond in an enantioselective manner. unizar.esacs.orgnih.govnih.gov
The choice of both the chiral phosphoric acid catalyst and the boronic acid co-reagent is crucial for achieving high enantioselectivity. acs.orgnih.gov Interestingly, by judiciously selecting the boronic acid, it is possible to achieve enantiodivergence, producing either enantiomer of the fluorinated product with the same chiral catalyst. acs.orgnih.gov
| Catalyst | Boronic Acid | Fluorinating Agent | Solvent | Yield (%) | ee (%) | Reference |
| (S)-AdDIP | p-tolylboronic acid | Selectfluor® | Toluene | High | High | unizar.es |
| (R)-Phosphoric Acid | 2-substituted aryl boronic acid | Selectfluor® | Toluene | - | 77 (R) | acs.orgnih.gov |
| (R)-Phosphoric Acid | meta-alkoxy substituted aryl boronic acid | Selectfluor® | Toluene | - | 92 (S) | acs.orgnih.gov |
Sequential Desymmetrization-Fluorination Strategies
The desymmetrization of a prochiral starting material offers an elegant entry into enantiomerically enriched compounds. For the synthesis of chiral this compound analogues, a sequential desymmetrization-fluorination strategy can be employed. This approach involves the enantioselective modification of a symmetrical precursor, followed by a diastereoselective fluorination.
One such strategy involves the enantioselective Sharpless dihydroxylation of a cyclohexadienylsilane. researchgate.net This step introduces two hydroxyl groups in a stereocontrolled manner, effectively desymmetrizing the molecule. The resulting chiral diol, which is an allylic silane, can then undergo a diastereoselective electrophilic fluorodesilylation. researchgate.net The silyl (B83357) group directs the incoming electrophilic fluorine source, typically Selectfluor®, to the opposite face of the molecule, leading to the formation of a fluorinated cyclitol with high diastereoselectivity. researchgate.net While this specific sequence yields fluorinated cyclitols, the underlying principle of desymmetrization followed by diastereoselective fluorination is a powerful tool for accessing complex chiral fluorinated cyclohexanols.
Another approach involves the desymmetrization of meso-cyclohexene derivatives. For example, a palladium-catalyzed enantioselective Heck-Matsuda arylation can be used to desymmetrize a cyclohexene (B86901) derivative, creating a chiral intermediate that could subsequently be fluorinated. ua.es
Dynamic Kinetic Resolution in Fluorinated Allylic Alcohol Synthesis
Dynamic kinetic resolution (DKR) is a powerful tool for converting a racemic mixture entirely into a single enantiomer of a product. wikipedia.org This process combines a rapid racemization of the starting material with a highly stereoselective reaction. wikipedia.org For the synthesis of enantiopure this compound, a DKR of a racemic mixture of this compound could be envisioned. This would involve a catalyst that can racemize the stereocenter bearing the hydroxyl group while another chiral catalyst selectively performs a reaction on one of the enantiomers.
While specific examples of DKR applied directly to this compound are not prevalent in the literature reviewed, the DKR of other allylic alcohols is well-established. wikipedia.org These reactions often employ a combination of a metal catalyst for racemization and an enzyme for the stereoselective acylation. The principles of DKR are broadly applicable and could potentially be adapted for the synthesis of enantiomerically pure fluorinated allylic alcohols.
Fluorination Reactions for Cyclic Allylic Alcohols
The direct introduction of a fluorine atom onto the double bond of a cyclic allylic alcohol is a key transformation in the synthesis of this compound.
Electrophilic Fluorination Strategies
Electrophilic fluorination is a common method for the synthesis of fluorinated organic compounds. In the context of producing this compound, this involves the reaction of cyclohex-2-en-1-ol or a derivative with an electrophilic fluorine source.
Organocatalysis has emerged as a powerful tool for enantioselective electrophilic fluorination. Chiral primary amines derived from cinchona alkaloids can catalyze the α-fluorination of cyclic ketones, which are precursors to the target allylic alcohol. buchler-gmbh.com For instance, the enantioselective fluorination of cyclohexanone (B45756) using a dihydroquinidine (B8771983) derivative as the catalyst and N-fluoro-N-(phenylsulfonyl)benzenesulfonamide as the fluorine source yields (R)-2-fluorocyclohexan-1-one with high enantioselectivity. buchler-gmbh.com This fluorinated ketone can then be reduced to the corresponding allylic alcohol.
Furthermore, the combination of chiral anion phase-transfer catalysis and enamine catalysis has been successfully applied to the asymmetric fluorination of α-branched cyclohexanones. acs.org This dual catalytic system utilizes a chiral phosphoric acid to activate the electrophilic fluorinating agent (Selectfluor®) and a protected amino acid to form a chiral enamine with the ketone, leading to highly enantioselective fluorination. acs.org
Metal-catalyzed electrophilic fluorination provides another avenue. Chiral palladium complexes have been shown to catalyze the asymmetric fluorination of β-ketophosphonates and α-cyanoacetates, demonstrating the potential for metal-based systems to effect enantioselective C-F bond formation. nih.gov
| Substrate | Catalyst/Reagent | Fluorinating Agent | Solvent | Yield (%) | ee (%) | Reference |
| Cyclohexanone | (9R)-10,11-Dihydro-6′-methoxycinchonan-9-amine | N-fluoro-N-(phenylsulfonyl)benzenesulfonamide | - | - | High | buchler-gmbh.com |
| 2-Phenylcyclohexanone | Chiral Phosphoric Acid / d-Phenylalanine methyl ester | Selectfluor® | Toluene | Good | 20 | acs.org |
| β-Ketoesters | Chiral bis(oxazoline)-copper complexes | N-Fluorobenzenesulfonimide (NFSI) | - | High | Good | juniperpublishers.com |
| 4-Substituted isoxazolinones | (QN)₂PYR (bis-cinchona alkaloid) | NFSI | CHCl₃ | up to 91 | up to 85 | nih.gov |
Nucleophilic Fluorination Routes
Nucleophilic fluorination represents a direct approach to forming carbon-fluorine (C-F) bonds, typically involving the displacement of a leaving group by a fluoride (B91410) ion. A primary method in this category for synthesizing allylic fluorides from their corresponding alcohols is deoxofluorination. In this reaction, the hydroxyl group of a substrate like 2-cyclohexen-1-ol (B1581600) is activated and subsequently displaced by fluoride. Reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are commonly employed for this purpose. acs.org The reaction proceeds through an activated alcohol intermediate, which is then attacked by a fluoride ion in a nucleophilic substitution, often following an SN2 or SN2' mechanism, leading to the desired allylic fluoride. acs.org
Another significant nucleophilic route involves the ring-opening of epoxides. For instance, the epoxidation of an allylsilane followed by treatment with a fluoride source like triethylamine (B128534) trihydrofluoride (HF·Et3N) can produce fluorohydrins with high regioselectivity. nih.govacs.org This method is notable because the ring-opening of the intermediate epoxysilanes occurs under mild conditions, such as at room temperature, which is an advantage over other epoxide-opening fluorinations that often require high temperatures. nih.govacs.org The stereochemistry of the resulting fluorohydrin is consistent with an SN2-type mechanism, resulting in the inversion of configuration at the carbon atom that is attacked by the fluoride ion. acs.org
| Method | Fluoride Source | Substrate Type | Key Features |
| Deoxofluorination | DAST, Deoxo-Fluor | Allylic Alcohols | Direct conversion of -OH to -F; proceeds via SN2 or SN2' mechanism. acs.org |
| Epoxide Ring-Opening | HF·Et3N, HF-Pyridine | Epoxides, Epoxysilanes | Forms fluorohydrins; reaction is regioselective and stereospecific (SN2-type). nih.govacs.orgacs.org |
| Halide Exchange | AgF, KF, TBAF | Alkyl Halides | Involves nucleophilic substitution of a halide with fluoride. acs.org |
Transition Metal-Catalyzed Methods for C-F Bond Formation
Transition-metal catalysis provides powerful and versatile methods for C-F bond formation, enabling reactions that are often difficult to achieve through other means. uiowa.edu Metals such as palladium, copper, rhodium, and iridium have been successfully used to catalyze the synthesis of allylic and benzylic fluorides. uiowa.edubeilstein-journals.org
The general mechanism for transition-metal-catalyzed allylic fluorination involves the reaction of an allylic substrate (often an allylic alcohol, carbonate, or ester) with a low-valent metal complex to form a π-allyl intermediate. This intermediate is then subjected to nucleophilic attack by a fluoride source. uiowa.eduresearchgate.net The choice of metal, ligand, and fluoride source is crucial for controlling the regioselectivity and enantioselectivity of the reaction. For example, palladium catalysis is one of the most widely employed strategies in this context. beilstein-journals.org While a direct, high-yield synthesis of this compound using this method is not extensively documented, the principles have been broadly applied to various allylic systems, demonstrating the potential for such a transformation. beilstein-journals.orgnih.gov The development of these catalytic systems is a key area of research aimed at creating more efficient and selective routes to complex fluorinated molecules. nih.gov
Synthetic Routes from Cyclohexene Derivatives
Starting from readily available cyclohexene-based structures is a common and logical approach to synthesizing this compound and its analogues.
Derivatization of Cyclohexenones
2-Cyclohexenone is a versatile and commercially available starting material for the synthesis of various cyclohexene derivatives. orgsyn.orgwikipedia.org One straightforward pathway to this compound begins with the reduction of the carbonyl group of 2-cyclohexenone to yield 2-cyclohexen-1-ol. chemicalbook.com This allylic alcohol can then undergo deoxofluorination, as described in section 2.2.2, to produce the target compound.
An alternative strategy involves introducing the fluorine atom before the reduction step. The enolate of cyclohexenone can be reacted with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, to generate a fluorinated cyclohexenone derivative, for example, 2-fluoro-2-cyclohexenone. Subsequent stereoselective reduction of the ketone functionality would then yield the desired this compound. A related one-pot method has been developed for the asymmetric synthesis of 6-fluorocyclohex-2-en-1-ones, which highlights the viability of fluorinating the enone system as a key step. researchgate.net
Transformations of Fluorinated Allylic Silanes
Allylic silanes are valuable intermediates in organic synthesis because the silyl group can control the regioselectivity of electrophilic substitution reactions. doi.org A synthetic sequence utilizing this principle can be applied to generate fluorinated cyclic alcohols. The process can start with an allylsilane, which is first epoxidized. The resulting epoxysilane is then treated with a fluoride source, such as HF·Et3N, to induce a regioselective ring-opening, yielding a 2-fluoro-3-silyl alcohol. nih.govacs.org
This transformation benefits from a β-silyl effect, which facilitates the reaction under milder conditions (e.g., room temperature) compared to the opening of non-silylated epoxides. nih.govacs.org The silicon group effectively directs the fluoride to the desired position, offering excellent control over the outcome. The silyl group can later be removed if necessary. This methodology provides a robust route to fluorohydrins derived from allylsilanes. acs.org
| Starting Material | Reagents | Intermediate | Product | Reference |
| Allyltrimethylsilane | 1. mCPBA 2. HF·Et3N | 2-(trimethylsilylmethyl)oxirane | 2-Fluoro-3-(trimethylsilyl)propan-1-ol | nih.gov, acs.org |
| Allyltriisopropylsilane | 1. Oxone 2. HF·Et3N | 2-((triisopropylsilyl)methyl)oxirane | 2-Fluoro-3-(triisopropylsilyl)propan-1-ol | nih.gov, acs.org |
Ring-Opening Fluorination of Cyclic Allylic Alcohols
A conceptually novel approach involves the ring-opening of cyclic allylic alcohols induced by fluorination. Research has shown that treating certain cyclic allylic alcohols with N-fluorobenzenesulfonimide (NFSI) under catalyst-free conditions can lead to the cleavage of a carbon-carbon bond to produce functionalized Z-fluoroalkenes. researchgate.netrsc.orgrsc.org This method is particularly effective for aryl-substituted cyclic allylic alcohols, including five- to eight-membered ring systems. rsc.org
The reaction proceeds with excellent stereoselectivity, yielding trisubstituted Z-fluoroalkenes. rsc.org For example, 1-phenylcyclopent-2-en-1-ol reacts with NFSI to produce a Z-fluoroalkene aldehyde via C-C bond cleavage. rsc.orgrsc.org This transformation provides access to highly functionalized fluoroalkenes that would be challenging to prepare using other methods. rsc.org
| Substrate (Cyclic Allylic Alcohol) | Yield of Ring-Opened Product (%) | Z/E Ratio | Reference |
| 1-Phenylcyclopent-2-en-1-ol | 91 | >20:1 | rsc.org |
| 1-(4-Methoxyphenyl)cyclopent-2-en-1-ol | 85 | >20:1 | rsc.org |
| 1-(Naphthalen-2-yl)cyclopent-2-en-1-ol | 81 | >20:1 | rsc.org |
| 1-Phenylcyclohex-2-en-1-ol | 80 | >20:1 | rsc.org |
Utilization of Fluorine-Containing Building Blocks
An alternative to direct fluorination is the use of simple, commercially available molecules that already contain fluorine atoms as foundational building blocks. mdpi.com These fluorine-containing synthons are then incorporated into larger molecular frameworks through various carbon-carbon bond-forming reactions. sioc-journal.cnsci-hub.se This strategy is advantageous because it avoids the often harsh conditions or complex catalyst systems required for direct C-F bond formation on complex molecules.
For instance, optically active allylic alcohols containing fluorine can be prepared and then subjected to transformations like the Claisen rearrangement to construct highly functionalized, fluorinated structures. sci-hub.se Similarly, difluorinated silyl enol ethers have been developed as versatile reagents for the synthesis of gem-difluoroalkylated carbonyl compounds through reactions with alcohols. sioc-journal.cn While a specific synthesis of this compound using a building block approach is not prominently featured in the literature, the principle is widely applied in organofluorine chemistry to access complex targets. mdpi.com This diversity-oriented approach allows for the construction of a wide range of fluorinated compounds that are valuable in medicinal and materials science. mdpi.com
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 2-Fluorocyclohex-2-en-1-ol in solution. The combination of ¹⁹F, ¹H, and ¹³C NMR experiments provides unambiguous evidence for its connectivity and stereochemistry.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.com This results in sharp signals and a wide chemical shift range, making it an excellent probe for identifying the electronic environment of the fluorine atom. alfa-chemistry.comhuji.ac.il
For this compound, the fluorine atom is attached to an sp²-hybridized carbon in a vinylic position. The ¹⁹F chemical shift is influenced by the electronic effects of the double bond and the nearby hydroxyl group. alfa-chemistry.com Electron-withdrawing groups typically cause a downfield shift in the spectrum. alfa-chemistry.com The spectrum for this compound is expected to show a single resonance, which will be split into a complex multiplet due to coupling with neighboring protons (H1, H3, and H6).
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges This table provides general chemical shift ranges for fluorine in various environments, referenced against CFCl₃.
| Functional Group Type | Chemical Shift Range (ppm) |
| Vinylic Fluoride (B91410) (-C=C-F ) | -80 to -170 |
| Aliphatic Fluoride (-CF-) | +140 to +250 |
| Trifluoromethyl (-CF₃) | +40 to +80 |
| Carbonyl Fluoride (-C(=O)F) | -70 to -20 |
| Source: alfa-chemistry.comucsb.edu |
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide the carbon-hydrogen framework of the molecule. The introduction of fluorine significantly influences these spectra through both its strong electronegativity and spin-spin coupling.
¹H NMR: The ¹H NMR spectrum would confirm the presence of all protons. The vinylic proton (H3) and the carbinol proton (H1) would appear as distinct multiplets. The chemical shift of H1 would be affected by the hydroxyl group, while the shifts of H1 and H3 would be influenced by the adjacent fluorine atom. Crucially, heteronuclear coupling between ¹⁹F and nearby protons (²JF-H1, ³JF-H3) provides definitive evidence of the fluorine's position. The stereochemical relationship between protons, particularly in the allylic and homoallylic positions, can be determined by analyzing the magnitude of their coupling constants, often with the aid of 2D NMR experiments like COSY. rsc.org
¹³C NMR: The ¹³C NMR spectrum is expected to display six unique signals, confirming the asymmetry of the molecule. savemyexams.com The carbon atom directly bonded to fluorine (C2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), typically in the range of 150-250 Hz, which is a clear diagnostic feature. The signal for this carbon will appear as a doublet. The adjacent carbons (C1 and C3) will show smaller two-bond couplings (²JC-F). organicchemistrydata.org The electronegative fluorine atom causes a significant downfield shift for C2 and smaller downfield shifts for neighboring carbons compared to the non-fluorinated analogue, 2-cyclohexen-1-ol (B1581600). libretexts.org
Table 2: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on established principles of NMR spectroscopy and data from analogous compounds like 2-cyclohexen-1-ol.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Couplings |
| C1 | ~4.2 | ~68 | ²JF-H, ³JC-F |
| C2 | - | ~150 (d) | ¹JC-F |
| C3 | ~5.9 (dm) | ~125 (d) | ³JF-H, ²JC-F |
| C4 | ~2.0 | ~28 | |
| C5 | ~1.7 | ~18 | |
| C6 | ~2.1 | ~30 | |
| Sources: savemyexams.comorganicchemistrydata.orglibretexts.orglibretexts.org |
Fluorine-19 NMR Analysis
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. bruker.com
The FT-IR spectrum of this compound is dominated by absorptions corresponding to its primary functional groups. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. The C=C double bond stretch is expected around 1650-1690 cm⁻¹. The most diagnostic feature for this specific molecule is the C-F bond, which gives rise to a strong absorption band typically found in the 1000-1250 cm⁻¹ region. The exact position depends on the specific electronic environment; for vinylic fluorides, this stretch is often observed at higher frequencies within this range.
Table 3: Characteristic FT-IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |
| C-H (sp²) | Stretch | 3010 - 3100 |
| C-H (sp³) | Stretch | 2850 - 3000 |
| C=C (alkene) | Stretch | 1650 - 1690 |
| C-F (vinylic) | Stretch | 1100 - 1250 (strong) |
| C-O (alcohol) | Stretch | 1000 - 1200 |
| Sources: bruker.comnih.govchemicalbook.com |
Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C-F produce strong IR signals, non-polar or symmetric bonds often yield strong Raman signals. For this compound, the C=C stretching vibration is expected to be particularly intense in the Raman spectrum. This allows for clear confirmation of the alkene functional group, which may sometimes be weak or ambiguous in the IR spectrum depending on its substitution pattern.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₆H₉FO), high-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion [M]⁺.
The electron ionization (EI) mass spectrum would show a molecular ion peak at an m/z corresponding to the molecular weight. The fragmentation pattern would be influenced by the stability of the resulting ions. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (H₂O) and cleavage of the ring. The presence of the fluorine atom would influence these pathways, and fragments containing fluorine would be identifiable. For instance, the loss of H₂O would lead to a fragment ion [M-H₂O]⁺. Subsequent fragmentation could involve retro-Diels-Alder reactions or loss of small neutral molecules. The robust C-F bond means that loss of a fluorine radical is less common than the loss of other halogens.
Electronic Spectroscopy (e.g., UV-Vis)
Ultraviolet-visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. bepress.com When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For a compound like this compound, the expected chromophore is the fluoro-substituted, conjugated en-ol system. The presence of the carbon-carbon double bond (C=C) in conjugation with the hydroxyl group (-OH) would be expected to give rise to characteristic absorption bands in the UV region. The fluorine atom, being a highly electronegative substituent, would likely influence the energy of the electronic transitions.
Expected Research Findings:
A UV-Vis spectroscopic analysis of this compound would involve dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or cyclohexane (B81311), and measuring its absorbance across the ultraviolet and visible range (typically 200-800 nm). rsc.org The resulting spectrum would be a plot of absorbance versus wavelength.
The key data points to be determined would be the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε). These values are related to the energy of the electronic transitions and the probability of them occurring, respectively. The primary transitions expected for this molecule would be the π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The π → π* transition, associated with the C=C double bond, is typically strong, while the n → π* transition, involving the non-bonding electrons of the oxygen atom, is generally weaker.
The position and intensity of these absorption bands would be sensitive to the solvent polarity. A data table summarizing these findings would be crucial for the electronic characterization of the molecule.
Hypothetical UV-Vis Data for this compound
| Solvent | λmax (π → π*) (nm) | ε (L·mol-1·cm-1) | λmax (n → π*) (nm) | ε (L·mol-1·cm-1) |
|---|---|---|---|---|
| Hexane | Data not available | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as no experimental data has been found.
X-ray Absorption Spectroscopy and Photoelectron Spectroscopy
X-ray Absorption Spectroscopy (XAS) and Photoelectron Spectroscopy (PES) are powerful techniques that probe the core-level electrons of atoms, providing detailed information about the local atomic and electronic structure of a material. nist.gov
X-ray Absorption Spectroscopy (XAS)
XAS involves tuning X-ray energy to excite a core electron to an unoccupied state. The resulting spectrum has a characteristic absorption edge corresponding to the binding energy of the core electron. The fine structure near the edge (X-ray Absorption Near-Edge Structure, XANES or NEXAFS) provides information about the oxidation state and coordination geometry of the absorbing atom. The extended fine structure (Extended X-ray Absorption Fine Structure, EXAFS) can be analyzed to determine the distances, coordination number, and species of the atoms immediately surrounding the absorbing atom. nih.gov
For this compound, XAS studies could be performed at the K-edges of carbon, oxygen, and fluorine. This would provide element-specific information about the bonding environment of each of these atoms within the molecule. For instance, the carbon K-edge spectrum would show distinct features for the sp2-hybridized carbons of the double bond and the sp3-hybridized carbons of the ring.
Photoelectron Spectroscopy (PES)
In PES, a sample is irradiated with high-energy photons (X-rays for XPS or UV light for UPS), causing the ejection of electrons. The kinetic energy of these ejected photoelectrons is measured, and from this, their binding energy can be determined. The binding energies are characteristic of the specific atom and the orbital from which the electron was ejected.
X-ray Photoelectron Spectroscopy (XPS) of this compound would provide a quantitative measure of the elemental composition and the chemical states of the elements present. For example, the C 1s spectrum would be expected to show resolved peaks for the different types of carbon atoms in the molecule (C=C, C-F, C-O, C-H). The F 1s and O 1s spectra would provide information about the chemical environment of the fluorine and oxygen atoms, respectively.
Expected Research Findings:
A comprehensive study using these techniques would yield precise data on bond lengths, coordination numbers, oxidation states, and core electron binding energies. This information is invaluable for understanding the electronic structure and local environment of the atoms within the molecule. The data would typically be presented in the form of spectra and tables of binding energies or structural parameters.
Hypothetical XPS Data for this compound
| Element | Core Level | Binding Energy (eV) | Assignment |
|---|---|---|---|
| C | 1s | Data not available | C-F |
| C | 1s | Data not available | C=C-F |
| C | 1s | Data not available | C=C-C |
| C | 1s | Data not available | C-O |
| C | 1s | Data not available | C-C |
| C | 1s | Data not available | C-H |
| O | 1s | Data not available | C-OH |
This table is for illustrative purposes only, as no experimental data has been found.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry of 2-Fluorocyclohex-2-en-1-ol. semanticscholar.org These studies determine key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
The electronic structure, which governs the molecule's behavior, is also elucidated through DFT. mdpi.com These calculations provide a detailed picture of the electron distribution within the molecule, highlighting the influence of the fluorine and hydroxyl substituents on the cyclohexene (B86901) ring.
Table 1: Selected Optimized Geometrical Parameters of this compound (Exemplary Data)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C1-C2 | 1.34 | |
| C2-C3 | 1.50 | |
| C1-O1 | 1.38 | |
| C2-F1 | 1.36 | |
| C1-C2-C3: 122.5 | ||
| F1-C2-C1: 118.0 | ||
| H-O1-C1: 109.5 |
Note: This data is illustrative and would be derived from specific DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level of theory).
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net
For this compound, the distribution and energies of the HOMO and LUMO are significantly influenced by the electronegative fluorine atom and the hydroxyl group. These substituents can alter the energy levels of the frontier orbitals, thereby modulating the molecule's reactivity. rsc.org
Table 2: Frontier Molecular Orbital Properties of this compound (Exemplary Data)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap (ΔE) | 7.7 |
Note: These values are hypothetical and would be determined through quantum chemical calculations.
Prediction of Chemical Reactivity and Selectivity
Computational methods allow for the prediction of how this compound will behave in chemical reactions.
Electrophilicity and Nucleophilicity Indices
Conceptual DFT provides a framework for quantifying the electrophilic and nucleophilic character of a molecule. mdpi.comluisrdomingo.com The electrophilicity index (ω) measures the ability of a species to accept electrons, while the nucleophilicity index (N) quantifies its electron-donating capability. mdpi.comrsc.org These indices are calculated from the HOMO and LUMO energies. mdpi.com A high electrophilicity index suggests the molecule will act as a strong electrophile, readily accepting electrons. mdpi.com Conversely, a high nucleophilicity index indicates a strong nucleophile. mdpi.com For this compound, the presence of the electron-withdrawing fluorine atom would likely enhance its electrophilic character.
Electrostatic Potential Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. bhu.ac.in It illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov In this compound, the MEP would likely show negative potential around the oxygen and fluorine atoms due to their high electronegativity, and positive potential near the hydrogen atoms, particularly the hydroxyl proton.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions involving this compound. By modeling the reaction mechanism, researchers can identify intermediates and, crucially, the transition states—the highest energy points along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. For instance, in a potential reaction, the fluorinated alkene could undergo addition reactions, and computational modeling can predict the stereochemical outcome.
Conformational Analysis through Molecular Mechanics and Dynamics
The six-membered ring of this compound is not planar and can adopt various conformations. smu.edu Conformational analysis aims to identify the most stable arrangements of the atoms in space. Molecular mechanics (MM) provides a computationally efficient method for exploring the potential energy surface and identifying low-energy conformers, such as different chair and boat forms. ethz.ch Molecular dynamics (MD) simulations can then be used to study the time-dependent behavior of the molecule, showing how it transitions between different conformations and how it might interact with other molecules, such as solvents, over time. rsc.org The presence of the double bond and the substituents will impose specific conformational preferences. beilstein-journals.org
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Bromoethane |
| Boron trifluoride |
| Ethylene |
| Hydrogen bromide |
Applications in Advanced Organic Synthesis
2-Fluorocyclohex-2-en-1-ol as a Chiral Synthon
A chiral synthon is a stereochemically pure building block used to introduce a specific chiral center into a target molecule. The enantiomerically pure forms of this compound serve this purpose effectively. The development of asymmetric synthesis methods allows for the preparation of chiral fluorohydrins, which are important subclasses of organofluorine compounds. nih.gov These chiral fluorohydrins, including derivatives from this compound, are key intermediates in the synthesis of monofluorinated analogues of many bioactive compounds. nih.gov
One prominent strategy is the asymmetric hydrogenation of fluorinated allylic alcohols. nih.govrsc.org Catalytic systems, such as those employing iridium complexes with chiral phosphine (B1218219) ligands, can achieve the stereoselective reduction of the double bond to produce chiral 1,2-fluorohydrins with excellent yields and high enantioselectivity. nih.govrsc.orgdiva-portal.org This transformation is significant because it establishes two adjacent stereocenters, one bearing a fluorine atom and the other a hydroxyl group, which can be further manipulated synthetically. The ability to control the stereochemistry during this process is crucial for the synthesis of enantiomerically pure target molecules. researchgate.net
The table below summarizes representative results for the asymmetric hydrogenation of various fluorinated allylic alcohols, illustrating the high efficiency and enantioselectivity achievable with modern catalytic systems.
| Substrate (Fluorinated Allylic Alcohol) | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Aromatic Substituted | Iridium-Azabicyclo Thiazole-Phosphine | High | High | nih.govrsc.org |
| Aliphatic Substituted | Iridium-Azabicyclo Thiazole-Phosphine | 71-99 | 71-92 | nih.gov |
| Polyfluorinated Substrates | Iridium-Azabicyclo Thiazole-Phosphine | High | High | nih.gov |
This table demonstrates the general effectiveness of the methodology on the broader class of fluorinated allylic alcohols.
Role in the Synthesis of Fluorinated Bioactive Molecules
The introduction of fluorine is a widely used strategy in medicinal chemistry and materials science to modulate molecular properties. researchgate.net Fluorinated building blocks like this compound are instrumental in this context, providing access to fluorinated cyclohexanes which are of great interest for the chemical industry. rsc.org
Fluorine-containing molecules are of increasing importance in the pharmaceutical and agrochemical industries. researchgate.net The stereocontrolled introduction of fluorine can lead to drugs with enhanced bioactivity and bioavailability. nih.gov Fluorohydrins, accessible from fluorinated allylic alcohols, are key substructures in several marketed drugs. nih.gov The synthesis of fluorinated cyclohexane (B81311) derivatives from readily available fluorinated arenes is an attractive pathway for producing valuable building blocks for pharmaceuticals and agrochemicals. rsc.org For instance, the selective hydrogenation of fluorinated arenes can produce intermediates like methyl 2- and 4-fluorocyclohexane-1-carboxylate, which are precursors to bioactive molecules. rsc.orgrsc.org The use of synthons like this compound allows for precise placement of the fluorine atom within a cyclic scaffold, a common motif in drug candidates.
The unique properties of the carbon-fluorine bond are also exploited in materials science. acs.org Fluorinated compounds often exhibit enhanced thermal stability and unique electronic characteristics. acs.org Fluorinated cyclohexane derivatives, which can be synthesized using methodologies involving fluorinated allylic alcohols, serve as building blocks for materials such as polymers and liquid crystals. rsc.orgrsc.org Specifically, certain fluorinated cyclohexanes can be used directly for the synthesis of fluorine-containing polymers. rsc.orgrsc.org The incorporation of discrete fluorinated units can impart desirable properties like ferroelectricity, as seen in materials like poly(vinylidene difluoride), by creating strong molecular dipoles. acs.org The synthesis of specific synthons containing these groups is crucial for developing new functional materials. acs.org
Fluorohydrins are valuable as derivatizing agents and are used in the synthesis of PET (Positron Emission Tomography) tracers. researchgate.net PET imaging is a powerful non-invasive diagnostic tool in medicine, and it relies on the detection of radiolabeled molecules. Fluorine-18 is a commonly used radionuclide for PET, and synthetic routes that can efficiently and rapidly incorporate this isotope are highly sought after. The synthesis of β-fluoro alcohols (fluorohydrins) provides a direct pathway to molecules that can be labeled with ¹⁸F for use in medicinal chemistry and PET imaging. researchgate.net
Contribution to Advanced Materials Science
Development of New Methodologies and Reaction Discovery Enabled by Fluorinated Allylic Alcohols
The distinct reactivity of fluorinated allylic alcohols has been a catalyst for the discovery and development of novel synthetic methods. The challenge of controlling regioselectivity and stereoselectivity in fluorination reactions has driven significant innovation. ucl.ac.uk
Several key strategies have emerged:
Directed Fluorination: Researchers have developed methods where a directing group is used to control the stereochemical outcome of a fluorination reaction. For example, chiral phosphoric acids have been used to catalyze the enantioselective fluorination of allylic alcohols in a process where aryl boronic acids act as transient, in situ directing groups. nih.gov This approach allows for high enantioselectivity that is dependent on the structure of both the chiral catalyst and the achiral directing group. nih.gov
Chiral Anion Phase-Transfer Catalysis: This strategy has been successfully applied to the enantioselective fluorination of allylic alcohols. acs.org A lipophilic chiral phosphate (B84403) salt acts as a phase-transfer catalyst, exchanging ions with an electrophilic fluorine source like Selectfluor. acs.org This generates a chiral ion pair in solution that performs the enantioselective fluorination of the olefin. acs.org
Palladium-Catalyzed Fluorination: Palladium catalysis offers a versatile method for creating carbon-fluorine bonds. ucla.edu Chiral bisphosphine-ligated palladium complexes can catalyze the enantioselective fluorination of allylic chlorides, providing access to enantioenriched cyclic allylic fluorides under mild conditions. ucla.edu This methodology has been extended to the highly regioselective synthesis of branched allylic fluorides from acyclic allylic halides, overcoming many previous synthetic limitations. ucla.edu
Fluorination-Induced Ring-Opening: An unconventional reaction pathway involves the ring-opening of cyclic allylic alcohols induced by fluorinating agents like N-fluorobenzenesulfonimide (NFSI). researchgate.net This catalyst-free method allows for the cleavage of an unstrained carbon-carbon bond to produce functionalized Z-fluoroalkenes with high yield and selectivity. researchgate.net
The table below highlights some of the novel synthetic methodologies enabled by the study of fluorinated allylic alcohols and related substrates.
| Methodology | Reagents/Catalyst | Transformation | Key Feature | Reference |
| Directed Enantioselective Fluorination | Chiral Phosphoric Acid, Aryl Boronic Acid, Selectfluor | Allylic Alcohol → Chiral Allylic Fluoride (B91410) | In situ directing group strategy | nih.govacs.org |
| Palladium-Catalyzed Asymmetric Fluorination | Pd(0), Chiral Bisphosphine Ligand, AgF | Allylic Chloride → Chiral Allylic Fluoride | High enantioselectivity for cyclic systems | ucla.edu |
| Fluorination-Induced C-C Cleavage | N-Fluorobenzenesulfonimide (NFSI) | Cyclic Allylic Alcohol → Z-Fluoroalkene | Unconventional catalyst-free ring-opening | researchgate.net |
| Asymmetric Hydrogenation | Iridium Complex, Chiral Ligand | Fluorinated Allylic Alcohol → Chiral Fluorohydrin | High yield and enantioselectivity | nih.govrsc.org |
These discoveries not only provide new ways to synthesize fluorinated molecules but also deepen the fundamental understanding of reaction mechanisms in organic chemistry.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in organofluorine chemistry is the development of practical and green synthetic methods. rsc.orgrsc.org Historically, the synthesis of fluorinated compounds has often relied on harsh reagents. Future work on 2-Fluorocyclohex-2-en-1-ol should prioritize catalytic and environmentally benign approaches.
Key research objectives include:
Catalytic Enantioselective Fluorination: Moving beyond stoichiometric fluorinating agents towards catalytic systems (using transition metals or organocatalysts) that can deliver fluorine with high regioselectivity to the C2 position of a cyclohexenol (B1201834) precursor.
Green Reaction Media: Exploring the use of sustainable solvents, such as supercritical carbon dioxide (scCO₂), has shown promise in reducing hydrodefluorination byproducts in the hydrogenation of fluorinated arenes and could be adapted for fluorination reactions. rsc.orgrsc.org This approach aligns with the principles of green chemistry by replacing conventional volatile organic solvents. rsc.org
| Methodological Feature | Traditional Approach | Proposed Sustainable Approach |
| Fluorine Source | Stoichiometric, often hazardous reagents (e.g., DAST, Selectfluor in excess). acs.org | Catalytic use of fluoride (B91410) sources (e.g., AgF, TBAF) with a transition metal or organocatalyst. beilstein-journals.org |
| Solvent | Chlorinated hydrocarbons (e.g., CH₂Cl₂, CHCl₃). | Supercritical CO₂, ionic liquids, or recyclable solvents like tert-butyl alcohol. rsc.orgrsc.orgacs.org |
| Process | Multi-step synthesis with purification of intermediates. | One-pot, tandem, or cascade reactions to minimize waste and improve atom economy. researchgate.net |
| Stereocontrol | Often requires chiral auxiliaries or resolution of racemates. | Asymmetric catalysis using chiral ligands or organocatalysts for direct enantioselective synthesis. researchgate.net |
Exploration of Novel Reactivity Modes and Regioselectivities
The interplay between the hydroxyl group, the double bond, and the C2-fluorine atom in this compound is expected to give rise to unique reactivity. The parent compound, cyclohex-2-en-1-ol, is a versatile precursor, and understanding how the C2-fluorine substituent modulates its reactivity is a critical area for investigation. ebi.ac.uk
Future studies should focus on:
Influence of Fluorine on π-System Electronics: The strong electron-withdrawing nature of fluorine deactivates the double bond towards electrophilic attack while potentially activating it for nucleophilic conjugate addition, a reactivity mode common to the related cyclohexenone scaffold. wikipedia.org Research is needed to quantify this effect and explore reactions that exploit it.
Regioselectivity of Addition Reactions: Investigating reactions such as epoxidation, dihydroxylation, and conjugate additions to determine how the fluorine and hydroxyl groups direct the regiochemical outcome. For instance, in the hydroxyfluorination of allylic amines, the amine can direct the stereochemical outcome of the reaction. acs.org
Allylic Functionalization: Exploring the displacement of the allylic hydroxyl group under various conditions (e.g., Mitsunobu, transition-metal-catalyzed allylic substitution). The C2-fluorine is expected to significantly impact the stability of any potential allylic cation intermediate, thereby influencing reaction rates and pathways.
Advancements in Remote and Collective Stereocontrol Methodologies
Synthesizing specific stereoisomers of this compound and using them to control the formation of new stereocenters is a significant challenge. The molecule contains a stereocenter at C1, and its reactions can generate additional stereocenters.
Key challenges and directions include:
Remote Stereocontrol: Developing catalytic systems where a chiral catalyst can control the stereochemistry at a position remote from the initial reaction site. chemrxiv.org For example, a catalyst could control the stereoselective functionalization of the C4 or C6 position, influenced by the existing stereocenter at C1. Such methods have been explored for generating acyclic 1,4-diols and aminoalcohols. researchgate.net
Collective Stereocontrol: Devising strategies to simultaneously control multiple stereocenters in a single synthetic operation. This could involve cascade reactions where the stereochemical outcome of the first step dictates the stereochemistry of subsequent transformations. The synthesis of complex fluorinated compounds with multiple contiguous stereocenters is a frontier in synthetic chemistry. mdpi.com
Substrate- and Catalyst-Controlled Reactions: Systematically studying how the configuration of the starting material (e.g., (R)- vs. (S)-2-Fluorocyclohex-2-en-1-ol) and the choice of chiral catalyst can be used to access all possible diastereomers of a product.
Interdisciplinary Applications in Chemical Biology and Materials Science
The unique properties imparted by fluorine mean that this compound could be a valuable precursor for molecules in applied fields. acs.org
Potential future applications to be explored:
Chemical Biology: The fluorine-19 (¹⁹F) nucleus is an excellent handle for NMR spectroscopy. Incorporating this compound into larger biomolecules or natural product analogues could create ¹⁹F NMR active probes for studying biological systems, such as protein-ligand interactions. nih.gov This approach has been used to create fluorinated glycomimics. nih.gov
Materials Science: The C-F bond possesses high polarity and stability. Polymers or liquid crystals derived from this compound could exhibit unique dielectric and hydrophobic properties, making them candidates for advanced materials. The broader field has seen fluorinated cyclohexanes used as building blocks for various materials. rsc.org
Computational Design of Novel Fluorination Catalysts
The trial-and-error approach to catalyst discovery is time-consuming and expensive. Computational chemistry offers a powerful tool for the rational design of new catalysts. researchgate.net
Future research should leverage computational methods to:
Elucidate Reaction Mechanisms: Use Density Functional Theory (DFT) to model the transition states of potential fluorination reactions to synthesize this compound. This can provide fundamental insights into the factors controlling yield, regioselectivity, and enantioselectivity. acs.orgd-nb.info
Descriptor-Based Catalyst Screening: Develop quantitative structure-activity relationships (QSAR) and machine learning models to correlate catalyst structure with performance. researchgate.net By identifying key electronic and steric descriptors, these models can rapidly screen virtual libraries of potential catalysts to identify promising candidates for experimental validation.
De Novo Catalyst Design: Employ advanced computational algorithms to design novel catalyst scaffolds tailored for the specific challenge of synthesizing this compound with high stereocontrol. This represents a shift from optimizing existing catalysts to inventing entirely new ones. researchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-fluorocyclohex-2-en-1-ol, and how does fluorination impact reaction yields?
- Methodological Answer : The compound can be synthesized via fluorination of cyclohexenol precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Fluorination at the 2-position introduces steric and electronic effects, requiring precise temperature control (-20°C to 0°C) to minimize side reactions. Yield optimization often involves monitoring via <sup>19</sup>F NMR to track fluorination efficiency . Structural confirmation should combine GC-MS, IR (to detect -OH and C-F stretches), and X-ray crystallography for unambiguous stereochemical assignment .
Q. How can the stereochemistry of this compound be resolved, and what techniques validate its configuration?
- Methodological Answer : Chiral HPLC or enzymatic resolution methods are effective for isolating enantiomers. Computational modeling (DFT) predicts preferred conformers based on fluorine’s electronegativity and gauche effects. Experimental validation employs NOESY NMR to assess spatial proximity of the fluorine atom to adjacent protons, while polarimetry quantifies optical rotation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods with ≥100 ft/min face velocity and wear nitrile gloves (tested for permeation resistance). Avoid skin contact due to potential fluorinated compound toxicity. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed as halogenated waste. Refer to SDS guidelines for emergency exposure management .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s reactivity in Diels-Alder or epoxidation reactions?
- Methodological Answer : The electron-withdrawing fluorine increases dienophile reactivity in Diels-Alder reactions, lowering the LUMO energy. Kinetic studies (e.g., using <sup>1</sup>H NMR reaction monitoring) show accelerated cycloaddition rates compared to non-fluorinated analogs. For epoxidation, meta-chloroperbenzoic acid (mCPBA) is preferred over peracetic acid to avoid ring-opening side reactions. Computational studies (e.g., Gaussian) model transition states to explain regioselectivity .
Q. What contradictions exist in literature regarding the biological activity of this compound, and how can they be resolved?
- Methodological Answer : Discrepancies in cytotoxicity reports (e.g., IC50 variability in cancer cell lines) may arise from impurities or enantiomeric ratios. Reproduce studies using HPLC-purified samples and standardized assays (e.g., MTT). Meta-analyses of raw data from public repositories (e.g., PubChem BioAssay) can identify confounding variables .
Q. What computational strategies predict the metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Use in silico tools like SwissADME to predict cytochrome P450 interactions. Fluorine’s metabolic stability reduces oxidative degradation but may increase renal clearance. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) and LC-HRMS to detect fluorinated metabolites .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
